molecular formula C17H18FN3O B2649487 N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1355929-04-2

N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2649487
CAS No.: 1355929-04-2
M. Wt: 299.349
InChI Key: TUUBKLSINKTYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a cyano group, a fluorophenyl group, and a propynyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactionsThe propynyl group is then added via an alkylation reaction using propargyl bromide under phase-transfer catalysis conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the fluorophenyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group enhances its binding affinity. The propynyl group may facilitate the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c1-2-9-21-10-7-13(8-11-21)17(22)20-16(12-19)14-5-3-4-6-15(14)18/h1,3-6,13,16H,7-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUBKLSINKTYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC(C#N)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.